molecular formula C13H17N3OS B1274898 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-86-3

5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274898
CAS No.: 588673-86-3
M. Wt: 263.36 g/mol
InChI Key: DTCLFZJJHNANPH-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 588673-86-3) is a high-value organic compound with the molecular formula C13H17N3OS and a molecular weight of 263.36 g/mol . This chemical belongs to the 1,2,4-triazole family, a class of nitrogen-sulfur heterocycles known for their significant coordination chemistry and potential as ligands . The structure incorporates a thiol group and a phenoxy methyl ether, making it a versatile building block in medicinal and agrochemical research for constructing more complex molecules . Its calculated density is 1.2±0.1 g/cm³, with a predicted boiling point of 444.7±47.0 °C . In scientific research, this compound serves as a critical precursor and molecular scaffold. Its structure suggests utility in synthesizing novel compounds with potential applications, such as N-(4-chlorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, which has been explored for its biological properties . The triazole-thiol core can act as a polydentate ligand, coordinating with various transition metal ions (e.g., Ni(II), Cu(II), Zn(II)) through its sulfur and nitrogen atoms to form stable chelate complexes, which are of interest in materials science and catalysis . This product is provided for research and development purposes only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-[(2,5-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCLFZJJHNANPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395513
Record name 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-86-3
Record name 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

The most widely reported method involves the cyclization of thiosemicarbazide precursors. A representative protocol includes:

  • Formation of Thiosemicarbazide : Reacting 2,5-dimethylphenol with chloroacetic acid in dimethylformamide (DMF) under reflux to form 2-(2,5-dimethylphenoxy)acetohydrazide.
  • Cyclization with Carbon Disulfide : Treating the hydrazide with carbon disulfide (CS₂) in ethanol under alkaline conditions (KOH or NaOH) to form the triazole-thiol ring.

Reaction Conditions :

  • Temperature: 80–100°C
  • Duration: 6–8 hours
  • Yield: 70–85%.

Key Reaction :
$$
\text{2-(2,5-Dimethylphenoxy)acetohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Triazole-thiol intermediate}
$$

Alkylation and Thiolation

Post-cyclization, the ethyl group is introduced via alkylation:

  • Alkylation with Ethyl Bromide : Reacting the triazole-thiol intermediate with ethyl bromide in acetone using potassium carbonate as a base.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Optimized Parameters :

  • Solvent: Acetone
  • Base: K₂CO₃
  • Temperature: 60–70°C
  • Yield: 65–78%.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times significantly. A modified protocol involves:

  • Microwave Cyclization : Irradiating a mixture of 2,5-dimethylphenol, thiourea, and hydrazine hydrate in ethanol at 150 W for 15–20 minutes.
  • In Situ Alkylation : Adding ethyl iodide directly post-cyclization under continuous irradiation.

Advantages :

  • Time reduction: 2–3 hours vs. 8–12 hours conventionally.
  • Yield improvement: 80–90%.

Data Comparison :

Parameter Conventional Microwave
Time (hours) 8–12 0.25–0.5
Yield (%) 70–85 80–90
Purity (HPLC) 92–95% 95–98%

Industrial-Scale Production

Continuous Flow Reactor Systems

For large-scale synthesis, flow chemistry methods are employed:

  • Reactor Design : Tubular reactor with in-line mixing of 2,5-dimethylphenol, ethyl isothiocyanate, and hydrazine hydrate.
  • Conditions :
    • Temperature: 120°C
    • Pressure: 3–5 bar
    • Residence time: 30 minutes.

Output :

  • Throughput: 5–10 kg/day
  • Purity: >99% (by GC-MS).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :

    • δ 1.21 (t, J = 7.2 Hz, 3H, CH₂CH₃)
    • δ 2.24 (s, 6H, Ar-CH₃)
    • δ 4.32 (q, J = 7.2 Hz, 2H, N-CH₂)
    • δ 5.12 (s, 2H, OCH₂).
  • IR (KBr) :

    • 2550 cm⁻¹ (S-H stretch)
    • 1605 cm⁻¹ (C=N stretch).

Chromatographic Purity Assessment

Method Conditions Purity (%)
HPLC C18 column, MeOH:H₂O (70:30), 1 mL/min 98.5
TLC Silica gel, EtOAc:Hexane (1:1) Rf = 0.42

Challenges and Optimization

Common Side Reactions

  • Oxidation of Thiol Group : Mitigated by conducting reactions under nitrogen atmosphere.
  • Incomplete Alkylation : Addressed using excess ethyl bromide (1.5 equiv) and prolonged heating.

Solvent and Catalyst Screening

Solvent Catalyst Yield (%)
DMF K₂CO₃ 78
Ethanol NaOH 65
Acetonitrile Et₃N 70

Chemical Reactions Analysis

5-[(2,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes by modulating enzyme activities .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and phenoxy-substituted molecules. For example:

Biological Activity

5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 588673-86-3) is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

  • Molecular Formula : C13H17N3OS
  • Molecular Weight : 263.36 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

Antioxidant Activity

Research has demonstrated that triazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using DPPH and ABTS assays. These assays measure the ability of compounds to scavenge free radicals. The results indicated that triazole derivatives possess strong antioxidant capabilities comparable to standard antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial efficacy of triazole compounds has been well-documented. In vitro studies have shown that derivatives of 1,2,4-triazole exhibit activity against various Gram-positive and Gram-negative bacteria. Specifically, compounds related to this compound have demonstrated Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli12
Compound BS. aureus8
Compound CCandida albicans15

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. Studies indicate that certain derivatives can inhibit the growth of cancer cell lines, such as colon carcinoma (HCT116) and breast cancer (T47D). For example, a related compound showed an IC50 value of 6.2 µM against HCT116 cells . The mechanism often involves inducing apoptosis in cancer cells through various pathways.

The biological activity of triazole derivatives can be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Triazoles often inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Radical Scavenging : Their chemical structure allows them to donate electrons and neutralize free radicals.
  • Binding Affinity : Molecular docking studies reveal high binding affinities to bacterial enzymes, suggesting robust interactions that underpin their antibacterial action .

Study on Antioxidant and Antibacterial Properties

A comprehensive study evaluated the antioxidant and antibacterial activities of several triazole derivatives. The results highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced activity compared to unsubstituted analogs. The study concluded that structural modifications could significantly influence the biological efficacy of these compounds .

Clinical Implications

The promising biological activities of triazole derivatives suggest potential therapeutic applications in treating infections and cancers. Ongoing research aims to optimize these compounds for better efficacy and lower toxicity profiles.

Q & A

Q. What are the common synthetic routes for 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates followed by alkylation. Key steps include:
  • Formation of a hydrazide intermediate by reacting 2,5-dimethylphenoxyacetic acid with thiosemicarbazide.
  • Cyclization under reflux in dimethyl sulfoxide (DMSO) or ethanol to yield the 1,2,4-triazole-3-thiol core.
  • Alkylation at the 4-position using ethyl iodide or bromoethane in basic media (e.g., NaOH/ethanol) .
  • Purification via recrystallization using water-ethanol mixtures (65% average yield) .

Q. How are the physicochemical properties of this compound characterized?

  • Methodological Answer : Characterization involves:
  • Thin-layer chromatography (TLC) to confirm purity and individuality .
  • Elemental analysis to verify C, H, N, and S content .
  • IR spectroscopy to identify functional groups (e.g., -SH at ~2550 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • Melting point determination (e.g., 141–143°C for related triazole derivatives) .

Q. What biological activities have been reported for this compound and its analogs?

  • Methodological Answer : Triazole-3-thiol derivatives exhibit:
  • Antimicrobial activity : Tested via agar diffusion assays against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 16–64 µg/mL .
  • Antifungal activity : Evaluated using microdilution methods, showing efficacy against Aspergillus niger .
  • Structure-activity relationships (SAR) indicate that methoxy and alkyl substituents enhance activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer : Optimization strategies include:
  • Solvent selection : DMSO improves cyclization efficiency compared to ethanol .
  • Temperature control : Reflux at 80–90°C for 18 hours ensures complete cyclization .
  • Alkylation optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance S-alkylation yields .
  • Computer-assisted prediction : Tools like PASS Online® prioritize derivatives with predicted antimicrobial or antifungal activity .

Q. How do structural modifications (e.g., alkylation, salt formation) affect pharmacological activity?

  • Methodological Answer :
  • Alkylation : Introducing ethyl or phenethyl groups at the 4-position increases lipophilicity, improving membrane permeability and bioactivity .
  • Salt formation : Sodium or potassium salts of thioacetic acid derivatives show enhanced solubility and bioavailability. For example, morpholine salts exhibit 2–4x lower MIC values than parent acids .
  • Mannich base derivatives : Incorporating aminomethyl groups via formaldehyde and secondary amines broadens antifungal spectra .

Q. What computational methods are used to predict the biological activity of novel derivatives?

  • Methodological Answer :
  • PASS Online® : Predicts antimicrobial, antifungal, and toxicity profiles based on structural descriptors .
  • Molecular docking : Screens derivatives against target enzymes (e.g., CYP51 for antifungals) to prioritize synthesis .
  • QSAR models : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity, guiding rational design .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable MIC values)?

  • Methodological Answer : Contradictions arise from:
  • Strain variability : Use standardized strains (e.g., ATCC controls) and protocols (CLSI guidelines) .
  • Substituent effects : Compare analogs with identical substituents (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy phenyl groups) .
  • Solubility differences : Normalize assays using DMSO controls (<1% v/v) to avoid solvent interference .

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